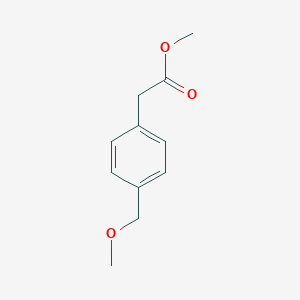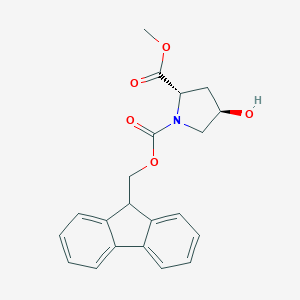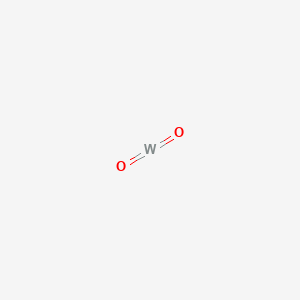
Tungsten dioxide
Descripción general
Descripción
Tungsten dioxide (WO2) is a compound of tungsten and oxygen . It has a molecular formula of O2W, an average mass of 215.839 Da, and a monoisotopic mass of 215.940735 Da . It is also known as tungsten (IV) oxide .
Synthesis Analysis
Tungsten oxide nanoparticles can be synthesized using various methods such as thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled . Another method involves using an atmospheric glow discharge . This approach has advantages such as high efficiency and straightforward function .Molecular Structure Analysis
Tungsten dioxide has a unique atomic structure. When the particles are smaller than 5 nm, they adopt an amorphous structure that locally resembles the structure of polyoxometalate clusters . The structure of tungsten is prototypical .Physical And Chemical Properties Analysis
Tungsten dioxide appears as a brown or blue crystalline solid . It has a melting point of 1500°C and a boiling point of 1730°C . Its density is 10800 kg/m³ .Aplicaciones Científicas De Investigación
- Tungsten-oxide-based materials have gained attention due to their ability to absorb near-infrared (NIR) light and efficient light-to-heat conversion properties. They are used in photothermal therapy for cancer treatment, where abnormal cells are exposed to higher temperatures generated by photothermal properties .
Photothermal Nanomaterials
Nanolasers and Light-Emitting Diodes (LEDs)
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Remember, Tungsten(IV) oxide’s versatility extends beyond its bronze appearance—it’s a silent conductor shaping our technological landscape! 🌐🔬 .
Safety and Hazards
Direcciones Futuras
Tungsten-oxide-based materials have received considerable attention recently due to their promising and notable properties . They are expected to play a positive role in the field of future photocatalysis . The mechanism and application of WO3-based catalysts in the dissociation of water, the degradation of organic pollutants, as well as the hydrogen reduction of N2 and CO2 are areas of active research .
Propiedades
IUPAC Name |
dioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDPOPGYFUOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[W]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WO2, O2W | |
| Record name | tungsten(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065195 | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue or brown odorless powder; [MSDSonline] | |
| Record name | Tungsten dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tungsten dioxide | |
CAS RN |
12036-22-5 | |
| Record name | Tungsten oxide (WO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten oxide (WO2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of tungsten dioxide?
A1: Tungsten dioxide has the molecular formula WO2. Its molecular weight is 215.84 g/mol.
Q2: What spectroscopic techniques are used to characterize tungsten dioxide?
A2: Various spectroscopic methods are employed to study WO2, including:* X-ray powder diffraction (XRD): Used to determine the crystal structure and phase purity. [, , , ] * Infrared (IR) spectroscopy: Provides information about the vibrational modes of molecules, helping identify chemical bonds. []* X-ray photoelectron spectroscopy (XPS): Offers insights into the elemental composition and chemical states of elements within the material. []
Q3: How does the performance of tungsten dioxide change under high pressure?
A3: Under high pressure, tungsten dioxide undergoes a structural transformation to a distorted rutile structure. This high-pressure modification, denoted as hp-WO2, crystallizes in the Pnma space group with altered lattice parameters compared to the ambient pressure monoclinic phase. []
Q4: What factors influence the stability of tungsten dioxide in different environments?
A4: Tungsten dioxide exhibits good stability at high temperatures but is susceptible to oxidation in air. The presence of reducing agents like hydrogen can prevent or reverse oxidation, while oxidizing environments promote the formation of tungsten trioxide (WO3). [, , ]
Q5: How is tungsten dioxide utilized in catalysis?
A5: Tungsten dioxide demonstrates catalytic activity in various reactions, including:* Photocatalysis: Modification of titanium dioxide (TiO2) with tungsten dioxide and hydrogen peroxide enhances its photocatalytic activity, promoting the degradation of pollutants like humic acids. []* Electrocatalysis: Tungsten/tungsten dioxide nanowires arrays exhibit promising performance as electrocatalysts for the hydrogen evolution reaction (HER), showing good activity and durability in acidic solutions. []* Heterogeneous Catalysis: Lithium tungsten dioxide (LiWO2) catalyzes Claisen-Tischchenko condensation reactions, where aldehydes are converted to esters. []
Q6: How does doping affect the catalytic properties of tungsten dioxide?
A6: Doping tungsten dioxide with other metals can significantly influence its catalytic behavior. For example, molybdenum doping enhances the rate of reduction of tungsten trioxide to tungsten dioxide during synthesis. It also improves lithium storage capacity, making it promising for battery applications. [] Similarly, doping with 3d transition metals can modulate hydrogen adsorption, leading to improved efficiency in hydrogen evolution reactions. []
Q7: How is computational chemistry used to study tungsten dioxide?
A7: Computational techniques, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, bonding, and reactivity of tungsten dioxide. These calculations help interpret experimental data and predict material properties. [, , ]
Q8: Can you provide an example of computational modeling applied to tungsten dioxide?
A8: DFT calculations have been employed to investigate the mechanism of ethanol dehydration catalyzed by gas-phase molybdenum and tungsten dioxide cations. These simulations revealed that the reaction proceeds through either a concerted [, ]-elimination or a step-wise process involving a hydroxyethoxy intermediate. []
Q9: What are some emerging applications of tungsten dioxide?
A9: Beyond catalysis, tungsten dioxide finds applications in:* Dye-sensitized solar cells (DSSCs): Tungsten dioxide embedded in mesoporous carbon acts as an efficient counter electrode catalyst in DSSCs, contributing to improved energy conversion efficiency. []* Radiation shielding: Studies indicate that tungsten dioxide could potentially serve as an alternative material for radiation shielding, offering comparable or even better performance than conventional materials like lead. [, ] * Sensing: Hybrid tungsten dioxide/carbon ultrathin nanowire beams demonstrate promise as highly sensitive and stable substrates for surface-enhanced Raman spectroscopy (SERS), opening doors for advanced sensing applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)


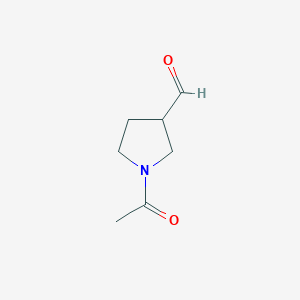
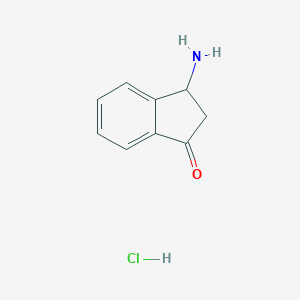

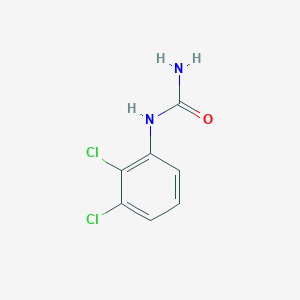
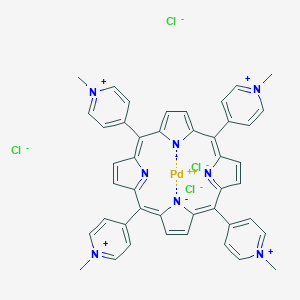
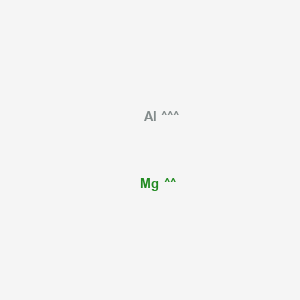
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
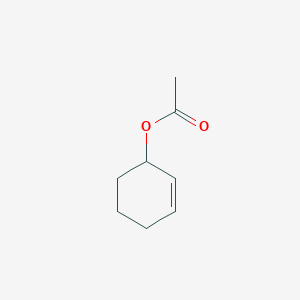
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
